3-Bromo-5-(4-methoxyphenoxy)pyridine
Description
3-Bromo-5-(4-methoxyphenoxy)pyridine is a heteroaromatic compound featuring a pyridine core substituted at the 3-position with a bromine atom and at the 5-position with a 4-methoxyphenoxy group. Its molecular formula is C₁₂H₁₀BrNO₂, and it serves as a critical intermediate in pharmaceutical and materials chemistry due to its versatile reactivity. The bromine atom enables cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 4-methoxyphenoxy group contributes to electronic modulation and steric effects, influencing binding affinity in biological systems .
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
3-bromo-5-(4-methoxyphenoxy)pyridine |
InChI |
InChI=1S/C12H10BrNO2/c1-15-10-2-4-11(5-3-10)16-12-6-9(13)7-14-8-12/h2-8H,1H3 |
InChI Key |
HASYMAAOYHUCJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC(=CN=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- 4-Methoxyphenoxy vs. Fluorophenoxy: The 4-fluorophenoxy analogue (C₁₁H₇BrFNO) exhibits higher electronegativity, altering electronic distribution and solubility compared to the methoxy variant. This makes it suitable for optoelectronic applications .
- Trimethoxyphenyl vs. Boronate Ester: The trimethoxyphenyl group in C₁₄H₁₄BrNO₃ enhances π-π stacking in biological targets (e.g., tubulin), while the boronate ester in C₁₃H₁₈BBrNO₂ facilitates cross-coupling reactions for drug synthesis .
- Bromopropoxy Substituent: The dual bromine atoms in C₈H₉Br₂NO enable sequential substitution, useful in multistep syntheses .
Physicochemical Properties
- Crystallography : Analogues like 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit defined hydrogen bonding patterns, critical for solid-state stability .
- Thermal Stability : Trimethylsilyl groups in alkynyl derivatives enhance thermal resistance, favoring high-temperature applications .
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